molecular formula C7H13NO2 B153507 tert-Butyl aziridine-1-carboxylate CAS No. 97308-23-1

tert-Butyl aziridine-1-carboxylate

Cat. No.: B153507
CAS No.: 97308-23-1
M. Wt: 143.18 g/mol
InChI Key: VBYPJHLRWKGNAI-UHFFFAOYSA-N
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Description

tert-Butyl aziridine-1-carboxylate: is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyloxycarbonyl (BOC) group attached to the nitrogen atom of the aziridine ring. The BOC group is an electron-withdrawing group that activates the aziridine ring for various chemical reactions, making this compound a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

Tert-Butyl aziridine-1-carboxylate (BocAz) primarily targets the process of anionic ring-opening polymerizations (AROP) . The compound plays a crucial role in the formation of polysulfonyllaziridines, which are formed through the AROP of N-sulfonyl-activated aziridines .

Mode of Action

BocAz contains an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . This BOC group activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains . This activation is a key step in the polymerization process .

Biochemical Pathways

The primary biochemical pathway affected by BocAz is the anionic ring-opening polymerization (AROP) of aziridines . The BOC group on BocAz activates the aziridine for AROP, leading to the formation of polysulfonyllaziridines . This pathway is crucial for the synthesis of these polymers .

Result of Action

The primary result of BocAz’s action is the formation of low-molecular-weight poly(BocAz) chains . A 13C NMR spectroscopic analysis of poly(BocAz) suggests that the polymer is linear . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .

Action Environment

The action of BocAz is influenced by the solvent environment. The solubility of poly(BocAz) in AROP-compatible solvents limits the attainable molecular weight of the polymer . Therefore, the choice of solvent can significantly impact the efficacy and stability of BocAz’s action .

Biochemical Analysis

Biochemical Properties

Tert-Butyl aziridine-1-carboxylate plays a significant role in biochemical reactions, particularly in the field of polymer synthesis. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme polyethyleneimine, which is widely studied for applications such as non-viral gene transfection, metal chelation, and CO2 capture . The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for anionic ring-opening polymerizations (AROP), allowing the synthesis of low-molecular-weight poly(BocAz) chains .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with polyethyleneimine, for instance, is crucial for non-viral gene transfection, which involves the delivery of genetic material into cells without using viral vectors . This interaction can lead to changes in gene expression and subsequent cellular responses.

Molecular Mechanism

The molecular mechanism of this compound involves its activation by the tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen. This activation facilitates anionic ring-opening polymerizations (AROP), resulting in the formation of poly(BocAz) chains . The BOC group also enhances the compound’s stability and reactivity, allowing it to interact effectively with various biomolecules and enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that the deprotection of poly(BocAz) using trifluoroacetic acid (TFA) produces linear polyethyleneimine, which has better biocompatibility and reduced cytotoxicity compared to its branched counterpart . These temporal effects are crucial for understanding the long-term impact of the compound on cellular function in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be more effective for specific applications. For instance, the use of polyethyleneimine in gene transfection requires careful dosage optimization to balance efficacy and safety . Threshold effects and potential toxicity at high doses must be considered when using the compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization. The compound’s activation by the BOC group allows it to participate in anionic ring-opening polymerizations, leading to the synthesis of poly(BocAz) chains

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity and molecular weight affect its ability to cross cell membranes and accumulate in specific cellular compartments . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s use in various applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with polyethyleneimine, for example, can influence its localization within the cell, affecting its activity and function

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl aziridine-1-carboxylate can be synthesized through the reaction of aziridine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows :

Aziridine+Di-tert-butyl dicarbonatetert-Butyl aziridine-1-carboxylate\text{Aziridine} + \text{Di-tert-butyl dicarbonate} \rightarrow \text{this compound} Aziridine+Di-tert-butyl dicarbonate→tert-Butyl aziridine-1-carboxylate

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: tert-Butyl aziridine-1-carboxylate is unique due to its ability to undergo anionic ring-opening polymerization, which is not commonly observed in other aziridine derivatives. The presence of the BOC group enhances its reactivity and makes it a valuable intermediate in the synthesis of polyimines and other nitrogen-containing polymers .

Properties

IUPAC Name

tert-butyl aziridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)8-4-5-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBYPJHLRWKGNAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30579794
Record name tert-Butyl aziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97308-23-1
Record name tert-Butyl aziridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30579794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What limitations are associated with using tert-Butyl aziridine-1-carboxylate in anionic ring-opening polymerization (AROP)?

A2: While BocAz effectively initiates AROP, the resulting poly(BocAz) exhibits limited solubility in solvents compatible with AROP []. This solubility issue restricts the achievable molecular weight of the polymer. Further research exploring alternative solvent systems or polymerization techniques could potentially overcome this limitation.

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